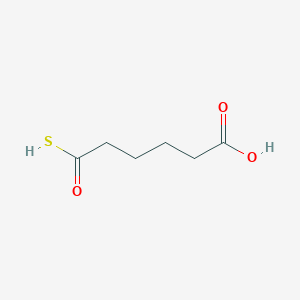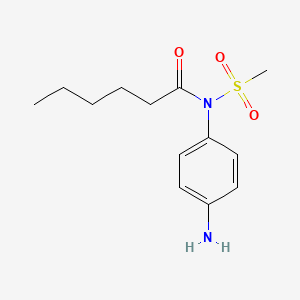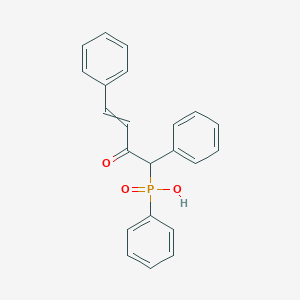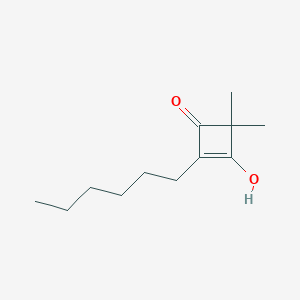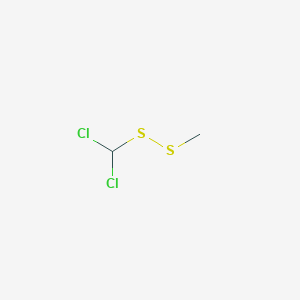
Disulfide, dichloromethyl methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disulfides typically involves the oxidation of thiols. For dichloromethyl methyl disulfide, the starting materials are dichloromethyl thiol and methyl thiol. The reaction can be carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂) under mild conditions .
Industrial Production Methods: Industrial production of disulfides often involves the use of metal-containing catalysts or physical methods for the activation of sulfur substrates. For example, the use of molecular iodine and riboflavin-derived organocatalysts can promote the aerobic oxidation of thiols to disulfides under metal-free conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Disulfides can undergo oxidation to form sulfoxides and sulfones.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Disulfides can participate in nucleophilic substitution reactions where the disulfide bond is cleaved, and new bonds are formed with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Thiolate anions (RS⁻)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted disulfides
Wissenschaftliche Forschungsanwendungen
Chemistry: Disulfide, dichloromethyl methyl, is used in organic synthesis as a reagent for introducing disulfide linkages in molecules. It is also employed in the synthesis of other sulfur-containing compounds .
Biology: In biological research, disulfides play a crucial role in the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function. Mass spectrometry-based strategies are used to identify disulfide bonds in proteins .
Medicine: Disulfides are investigated for their potential therapeutic applications, including their use as prodrugs that release active thiol-containing drugs upon reduction in the body .
Industry: In the industrial sector, disulfides are used as vulcanizing agents in the rubber industry and as stabilizers in the production of polymers .
Wirkmechanismus
The mechanism of action of disulfide, dichloromethyl methyl, involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are formed through the oxidation of thiol groups in cysteine residues, leading to the stabilization of protein structures. The reduction of disulfide bonds back to thiols is mediated by reducing agents such as glutathione .
Vergleich Mit ähnlichen Verbindungen
Dimethyl disulfide (DMDS): Contains two methyl groups attached to the sulfur atoms.
Dichloromethyl disulfide: Contains two dichloromethyl groups attached to the sulfur atoms.
Methyl disulfide: Contains two methyl groups attached to the sulfur atoms.
Uniqueness: Disulfide, dichloromethyl methyl, is unique due to the presence of both dichloromethyl and methyl groups, which impart distinct chemical properties and reactivity compared to other disulfides. This compound’s ability to participate in various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
61079-15-0 |
|---|---|
Molekularformel |
C2H4Cl2S2 |
Molekulargewicht |
163.1 g/mol |
IUPAC-Name |
dichloro-(methyldisulfanyl)methane |
InChI |
InChI=1S/C2H4Cl2S2/c1-5-6-2(3)4/h2H,1H3 |
InChI-Schlüssel |
GNOFUEROCTWYCT-UHFFFAOYSA-N |
Kanonische SMILES |
CSSC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)
![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
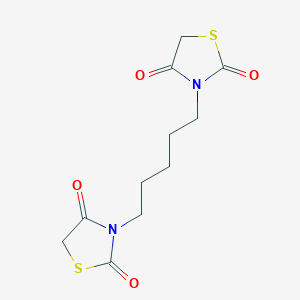
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)

